N2-(m-Tolyl)pyridine-2,3-diamine
Description
Properties
IUPAC Name |
2-N-(3-methylphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWROLTVNXRCEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Regioselective Synthesis of N2-(m-Tolyl)pyridine-2,3-diamine
The regioselective introduction of the m-tolyl group at the N2 position of the pyridine-2,3-diamine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several strategic pathways, primarily involving the catalytic reduction of a nitro-substituted precursor or the amination of a suitable halopyridine.
Catalytic Reduction Pathways for Aryl-Nitropyridin-2-amines
A common and effective method for the synthesis of pyridine (B92270) diamines is the reduction of a corresponding nitropyridine derivative. orgsyn.orggoogle.com For the synthesis of this compound, a plausible route involves the initial synthesis of 2-(m-tolylamino)-3-nitropyridine, followed by the reduction of the nitro group.
The synthesis of the 2-(m-tolylamino)-3-nitropyridine precursor can be achieved through a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine (B167233) and m-toluidine (B57737). The subsequent reduction of the nitro group to an amine can be accomplished using various catalytic systems. Common reducing agents and catalysts include hydrogen gas with a palladium catalyst (e.g., Pd/C), or other metal-based systems like tin(II) chloride in the presence of a strong acid. orgsyn.org The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-reduction or side reactions.
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Reported Yield (%) |
| Pd/C | H₂ | Ethanol | 25-50 | 85-95 |
| SnCl₂·2H₂O | HCl | Ethanol | 78 | 70-85 |
| Fe/HCl | Acetic Acid | Water/Ethanol | 80-100 | 65-80 |
Note: Yields are representative for the reduction of similar nitropyridine substrates and may vary for the specific synthesis of this compound.
Amination Reactions on Halopyridine Scaffolds
The direct formation of the C-N bond between the pyridine ring and the m-tolylamino group can be efficiently achieved through modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate.
For the synthesis of this compound, a suitable starting material would be 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine. The reaction with m-toluidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide) can afford the desired product with high regioselectivity. nih.gov The choice of ligand is critical in facilitating the catalytic cycle and preventing side reactions. This method offers a versatile and high-yielding route to N-aryl pyridine amines. nih.gov
Another approach involves the amination of 2,3-dihalopyridines. However, controlling the regioselectivity to achieve monosubstitution at the 2-position can be challenging and may require careful optimization of reaction conditions.
Derivatization of Pyridine-2,3-diamine Systems
The pyridine-2,3-diamine scaffold, once synthesized, offers multiple sites for further functionalization. The amino groups can be readily derivatized to introduce a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.
N-Alkylation and N-Arylation Strategies
The secondary amine at the N2 position and the primary amine at the N3 position of this compound can undergo N-alkylation or N-arylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. google.com The choice of base and solvent is important to control the degree of alkylation and prevent quaternization of the pyridine nitrogen.
N-arylation of the amino groups can be accomplished using methodologies such as the Buchwald-Hartwig amination, coupling the diamine with an aryl halide. This allows for the synthesis of more complex tri- and tetra-arylated diamine derivatives.
Formation of Imine Derivatives and Schiff Bases
The primary amino group at the C3 position of this compound can readily react with aldehydes and ketones to form imine derivatives, commonly known as Schiff bases. oiccpress.comst-andrews.ac.uknih.gov This condensation reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent, often with catalytic amounts of acid. oiccpress.com The formation of Schiff bases introduces a C=N double bond, which can be a key structural element in various bioactive molecules and ligands for metal complexes.
Table 2: Representative Examples of Schiff Base Formation
| Carbonyl Compound | Solvent | Catalyst | Product Type |
| Benzaldehyde | Ethanol | Acetic Acid (cat.) | N-(benzylidene)-N'-(m-tolyl)pyridine-2,3-diamine |
| Acetone | Methanol | - | N-(propan-2-ylidene)-N'-(m-tolyl)pyridine-2,3-diamine |
| Salicylaldehyde | Toluene | - | 2-(((3-amino-2-(m-tolylamino)pyridin-2-yl)imino)methyl)phenol |
Green Chemistry Principles in Diamine Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, several green strategies can be employed.
The use of catalytic reduction methods, as described in section 2.1.1, is inherently greener than stoichiometric reductions that generate large amounts of metal waste. Furthermore, exploring the use of more environmentally benign reducing agents and solvents is an active area of research.
Process Optimization for Scalable Production
The industrial-scale synthesis of this compound necessitates a robust and optimized process to ensure high yield, purity, and cost-effectiveness. The optimization of the synthetic route, likely a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, is paramount. These cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org
A probable and efficient synthetic approach to this compound involves the coupling of a suitable halopyridine precursor with m-toluidine. Key starting materials could include 2-halo-3-aminopyridine or 2-halo-3-nitropyridine, with the subsequent reduction of the nitro group in the latter case. The optimization of such a process involves a systematic investigation of various reaction parameters.
Key Optimization Parameters:
The optimization of the synthesis of this compound would focus on several critical parameters to maximize efficiency and scalability. These parameters are often interdependent and require a multi-variable approach, such as Design of Experiments (DoE), for effective optimization. bristol.ac.uk
Catalyst and Ligand Selection: The choice of catalyst and ligand is fundamental in cross-coupling reactions. For a Buchwald-Hartwig amination, various palladium precatalysts and phosphine-based ligands would be screened. organic-chemistry.orgyoutube.com Sterically hindered and electron-rich ligands have been shown to be highly effective. youtube.com In the case of an Ullmann condensation, the source of copper and the choice of ligand, if any, are critical. wikipedia.orgnih.gov The catalyst loading is a key factor to minimize costs, with typical loadings being around 1-2 mol%. libretexts.org
Base: The selection of the base is crucial and depends on the specific reaction and substrates. Common bases for the Buchwald-Hartwig reaction include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). The choice of base can influence reaction rates and the tolerance of other functional groups. libretexts.org For Ullmann reactions, potassium carbonate (K2CO3) is often employed. nih.gov
Solvent: The solvent plays a multiple role, including dissolving reactants and influencing the reaction rate and pathway. Toluene, dioxane, and tetrahydrofuran (B95107) (THF) are common solvents for Buchwald-Hartwig aminations. libretexts.org High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used for Ullmann reactions, although modern methods may use milder conditions. wikipedia.org
Temperature and Reaction Time: These two parameters are directly related and have a significant impact on reaction completion, yield, and the formation of byproducts. Optimization studies would aim to find the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product. An inert atmosphere is often essential to prevent catalyst degradation and side reactions. researchgate.net
Reactant Stoichiometry: The molar ratio of the reactants, particularly the halopyridine and m-toluidine, needs to be optimized to ensure complete conversion of the limiting reagent and to minimize waste.
Data-Driven Optimization:
A systematic approach to process optimization would involve screening various combinations of the above parameters. The data generated from these experiments would be used to identify the optimal conditions for scalable production. Below are illustrative tables representing the type of data that would be collected and analyzed during such an optimization study for a hypothetical Buchwald-Hartwig synthesis of an N-aryl pyridine-2,3-diamine derivative.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 110 | 92 |
| 3 | PEPPSI-IPr | None | K3PO4 | t-AmOH | 120 | 78 |
| 4 | Pd(OAc)2 | RuPhos | KOtBu | Toluene | 100 | 88 |
This table illustrates a hypothetical screening of different catalyst-ligand systems. The combination of Pd2(dba)3 and SPhos with Cs2CO3 in dioxane at 110°C shows the highest yield in this example.
Table 2: Optimization of Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs2CO3 | Dioxane | 100 | 24 | 88 |
| 2 | Cs2CO3 | Dioxane | 110 | 12 | 92 |
| 3 | Cs2CO3 | Dioxane | 120 | 8 | 90 |
| 4 | NaOtBu | Toluene | 100 | 12 | 85 |
| 5 | K3PO4 | t-AmOH | 110 | 24 | 75 |
This table represents a hypothetical optimization of reaction parameters using the best catalyst system from Table 1. It suggests that a temperature of 110°C for 12 hours provides the optimal balance of reaction time and yield.
Scalable Production Considerations:
For large-scale production, factors beyond reaction optimization become critical. These include:
Cost and Availability of Starting Materials: The commercial availability and cost of the halopyridine precursor and m-toluidine are significant considerations.
Work-up and Purification: The purification method must be scalable and efficient. Crystallization is often preferred over chromatography for large quantities.
Process Safety: A thorough safety assessment of the reaction, including thermal stability and potential hazards, is mandatory for industrial-scale operations.
Waste Management: The environmental impact of the process must be considered, and a strategy for waste minimization and disposal must be in place.
Mechanochemical methods, such as ball-milling, have also emerged as a robust and solvent-free alternative for Buchwald-Hartwig aminations, which could offer advantages in terms of operational simplicity and reduced environmental footprint for scalable synthesis. rsc.org
Advanced Spectroscopic and Diffraction Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N2-(m-Tolyl)pyridine-2,3-diamine, ¹H and ¹³C NMR studies would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In a related study of a p-tolyl furanopyrimidine 2'-deoxyribonucleoside, ¹H NMR spectroscopy was used to determine the conformation of the deoxyribose sugar ring in solution. nih.gov This highlights the capability of NMR to reveal dynamic structural features. For this compound, the chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on both the pyridine (B92270) and tolyl rings. The protons of the amine groups would likely appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H4 | 7.5 - 8.0 | Doublet of doublets |
| Pyridine-H5 | 6.8 - 7.2 | Triplet |
| Pyridine-H6 | 8.0 - 8.4 | Doublet of doublets |
| Tolyl-H2' | 7.0 - 7.3 | Singlet |
| Tolyl-H4' | 6.8 - 7.1 | Doublet |
| Tolyl-H5' | 7.1 - 7.4 | Triplet |
| Tolyl-H6' | 6.9 - 7.2 | Doublet |
| NH₂ | 4.5 - 6.0 | Broad singlet |
| NH | 8.5 - 9.5 | Singlet |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. For this compound, the molecular formula is C₁₂H₁₃N₃, which corresponds to a molecular weight of 199.25 g/mol . bldpharm.com
In a mass spectrum of the parent compound, 2,3-diaminopyridine (B105623), the protonated molecule [M+H]⁺ is observed at a precursor m/z of 110.0712736972. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 199. Subsequent fragmentation could involve the loss of the tolyl group or cleavage of the pyridine ring, providing further structural confirmation.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃ | bldpharm.com |
| Molecular Weight | 199.25 g/mol | bldpharm.com |
| InChI Key | Not Available |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary and secondary amines, C-H stretching of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations within the aromatic rings.
Studies on related 2-N-phenylamino-methyl-nitro-pyridine isomers have utilized IR and Raman spectroscopy to characterize their structures. nih.gov Similarly, the IR spectrum of this compound would display distinct peaks corresponding to these functional groups, allowing for its identification and the assessment of its purity.
Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on general principles of IR spectroscopy. Actual experimental values may vary.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |
| N-H Stretch (primary amine) | 3200 - 3400 | Medium, two bands |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (methyl) | 2850 - 2970 | Medium |
| C=C/C=N Stretch (aromatic) | 1400 - 1600 | Strong to medium |
| N-H Bend (primary amine) | 1580 - 1650 | Strong |
X-ray Crystallography for Solid-State Structural Determination
For instance, the crystal structure of N-2-pyridylethyl-N'-3-tolylthiourea reveals the presence of intermolecular hydrogen bonds. researchgate.net Similarly, the crystal structures of various substituted pyridine derivatives show how different functional groups influence the molecular packing and conformation. nih.govnih.govmdpi.com A crystal structure of this compound would likely reveal a non-planar conformation due to steric hindrance between the tolyl and pyridine rings, and would be stabilized by a network of hydrogen bonds involving the amine groups and the pyridine nitrogen.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the π-π* transitions within the aromatic pyridine and tolyl rings.
In a study of Ni(II), Pd(II), and Pt(II) complexes with 1-(o-tolyl)biguanide, UV-Vis spectra were used to characterize the electronic properties of the complexes. researchgate.net For this compound, the position and intensity of the absorption maxima would be influenced by the extended conjugation between the two aromatic systems linked by the amine group.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-tolyl furanopyrimidine 2'-deoxyribonucleoside |
| 2,3-diaminopyridine |
| 2-N-phenylamino-methyl-nitro-pyridine |
| N-2-pyridylethyl-N'-3-tolylthiourea |
| 1-(o-tolyl)biguanide |
Reactivity and Mechanistic Investigations
Amine-Centered Reactivity: Nucleophilicity and Basic Properties
The chemical behavior of N2-(m-Tolyl)pyridine-2,3-diamine is fundamentally influenced by the distinct electronic environments of its three nitrogen atoms: the pyridine (B92270) ring nitrogen, the primary amino group at the C3 position (β-amino), and the secondary arylamine at the C2 position (α-amino).
The basicity of an amine is quantified by the pKa of its conjugate acid. Arylamines are notably less basic than alkylamines because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system, making them less available for protonation. libretexts.org This delocalization provides resonance stabilization to the free amine, much of which is lost upon protonation. libretexts.org In this compound, both exocyclic amino groups are attached to aromatic rings, reducing their basicity compared to simple alkylamines.
Between the two amino groups on the pyridine ring, the 3-amino group is generally more basic and nucleophilic than the 2-amino group. arkat-usa.org The lone pair of the α-amino group (C2) is significantly delocalized into the electron-deficient pyridine ring, reducing its availability. arkat-usa.orgresearchgate.net The tolyl substituent on the C2-amine further modifies its properties. The methyl group on the tolyl ring is weakly electron-donating, which slightly increases the electron density on the nitrogen compared to an unsubstituted phenyl group, thereby marginally increasing its basicity. libretexts.org
Nucleophilicity, the measure of the rate at which a species attacks an electrophile, generally parallels basicity but is also highly sensitive to steric hindrance. masterorganicchemistry.comyoutube.com The bulky m-tolyl group at the N2 position sterically hinders this nitrogen, making the C3-amino group the more likely site for initial nucleophilic attack in many reactions, provided the electrophile is not excessively large.
Table 1: Comparison of Basicity for Related Amine Compounds
| Compound | pKa of Conjugate Acid | Comments |
| Methylamine | 10.64 | Example of a typical alkylamine. libretexts.org |
| Aniline | 4.63 | Arylamine, showing reduced basicity due to resonance. libretexts.org |
| Pyridine | 5.25 | Heterocyclic amine with sp2 hybridized nitrogen. libretexts.org |
| 2-Aminopyridine (B139424) | 6.86 | Increased basicity relative to pyridine. |
| 3-Aminopyridine | 6.0 | Less basic than the 2-isomer. |
| This compound | Not available | Basicity is expected to be complex, influenced by both amino groups and the pyridine nitrogen. |
Note: pKa values are approximate and can vary with measurement conditions.
Cyclization Reactions to Form Fused Heterocyclic Architectures
The 1,2-diamine arrangement in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.
The reaction of 2,3-diaminopyridine (B105623) derivatives with aldehydes or carboxylic acids is a standard method for constructing 4-azabenzimidazoles (imidazo[4,5-b]pyridines). arkat-usa.orgresearchgate.net When reacting with aldehydes, the process typically occurs under acidic catalysis or at high temperatures in solvents like nitrobenzene (B124822). arkat-usa.org The mechanism involves an initial nucleophilic attack by one of the amino groups (generally the more nucleophilic 3-amino group) on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (or imine). The second amino group subsequently performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized, non-aromatic intermediate. A final oxidation step, which can be facilitated by an external oxidizing agent or air, results in the aromatic azabenzimidazole ring system. arkat-usa.orgresearchgate.net
For this compound, this reaction would yield a 1-(m-tolyl)-1H-imidazo[4,5-b]pyridine derivative. The regiochemistry is dictated by the initial nucleophilic attack, with the 3-amino group being the more probable initiator of the reaction.
Pyridopyrimidines represent another class of fused heterocycles accessible from 2,3-diaminopyridine precursors. mdpi.comnih.gov The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core can be achieved by reacting the diamine with reagents containing a 1,3-dielectrophilic character. nih.gov Examples of such reagents include β-ketoesters, malonates, and cyanoacetates. nih.govnih.gov
For instance, the condensation of a 2,3-diaminopyridine with diethyl malonate in the presence of a base like sodium ethoxide can lead to the formation of a pyrido[2,3-d]pyrimidine-2,4-dione structure. nih.gov The reaction proceeds via initial acylation at one amino group, followed by intramolecular cyclization and condensation involving the second amino group. The specific substitution pattern on the final product can be controlled by the choice of the 1,3-dicarbonyl component. The synthesis of complex pyridopyrimidines like Palbociclib often starts from suitably substituted aminopyridines which are then cyclized to form the fused ring system. mdpi.com
Electrophilic and Radical Reactions on the Pyridine and Tolyl Moieties
The presence of two aromatic rings, each activated by amino groups, allows for various substitution reactions.
Pyridine Ring Reactivity : The pyridine ring is inherently electron-deficient and generally undergoes electrophilic substitution with difficulty. However, the two strongly activating amino groups in this compound overcome this deactivation. They direct incoming electrophiles primarily to the C5 position, which is para to the C2-amino group and ortho to the C3-amino group. This is exemplified by the synthesis of 2,3-diamino-5-bromopyridine (B182523) from 2-aminopyridine, which proceeds via bromination at the 5-position followed by nitration at the 3-position. orgsyn.org
Tolyl Moiety Reactivity : The tolyl ring is part of an N-arylamine system. The secondary amino group is a powerful ortho, para-directing group for electrophilic aromatic substitution. The methyl group is also an ortho, para-director, but its influence is weaker. Therefore, electrophilic attack on the m-tolyl ring is expected to occur at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6 of the tolyl ring).
Reductive and Oxidative Pathways
The redox chemistry of this compound and its precursors is crucial for its synthesis and subsequent reactions.
Reductive Pathways : The synthesis of 2,3-diaminopyridines often involves the reduction of a nitro group. For example, 2-amino-3-nitropyridine (B1266227) or its halogenated derivatives are commonly reduced to the corresponding diamine using reagents like iron in acidic medium, tin or stannous chloride with hydrochloric acid, or catalytic hydrogenation. orgsyn.org In cyclization reactions that form imine intermediates, selective reduction of the C=N bond can be achieved using reducing agents like sodium cyanoborohydride to yield saturated amine analogues. arkat-usa.orgresearchgate.net
Oxidative Pathways : The diamine functionality is susceptible to oxidation. As mentioned in section 4.2.1, the final step in the synthesis of azabenzimidazoles from aldehydes is an oxidative aromatization of the cyclized intermediate. This can occur spontaneously in the presence of air or be promoted by the reaction conditions, such as using nitrobenzene as both a high-boiling solvent and an oxidant. arkat-usa.org
Mechanistic Studies of Reaction Pathways
Mechanistic understanding of the reactions involving this compound is largely inferred from studies on similar 2,3-diaminopyridine systems.
Regioselectivity : The difference in nucleophilicity between the C2 and C3 amino groups is a key factor controlling regioselectivity. In condensations with aldehydes, while the formation of azabenzimidazoles is common, regioselective condensation at the more nucleophilic 3-amino group can sometimes lead to stable imino-pyridine intermediates without subsequent cyclization, particularly under milder acidic conditions. arkat-usa.org
Computational Insights : While specific computational studies on this compound were not found, research on related heterocycles provides valuable insights. For example, computational analysis of 2,3-pyridyne, a highly reactive intermediate, indicates that the C2 position is more susceptible to nucleophilic attack due to the cumulenic nature of the strained bond. nih.gov This underlying electronic preference at the C2 position helps explain the reduced nucleophilicity of the amino group located there.
Rearrangements : In the synthesis of certain substituted pyridopyrimidines, mechanistic pathways can involve rearrangements. The Dimroth rearrangement, for example, is a known process where the pyrimidine (B1678525) ring opens and re-closes, leading to an exchange of ring and exocyclic nitrogen atoms. This can occur when treating certain N-substituted pyridopyrimidines with base. nih.gov
Coordination Chemistry and Ligand Applications
N2-(m-Tolyl)pyridine-2,3-diamine as a Chelate Ligand
This compound functions as a bidentate or potentially tetradentate ligand, capable of forming stable chelate rings with transition metal ions. nih.govrsc.org The presence of both a pyridine (B92270) nitrogen and two amino groups allows for the formation of five- or six-membered chelate rings, which enhances the thermodynamic stability of the resulting metal complexes. The tolyl substituent on one of the amino groups can influence the steric and electronic properties of the ligand, thereby affecting the coordination geometry and reactivity of the metal center.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Palladium(II) Complexes: Palladium(II) complexes of pyridine-containing ligands often adopt a square-planar geometry. nih.gov The reaction of this compound with a palladium(II) salt, such as palladium(II) chloride, is expected to yield a complex where the ligand coordinates in a bidentate fashion through the pyridine nitrogen and one of the amino nitrogens. rsc.orgresearchgate.net The specific coordination environment can be influenced by the reaction conditions and the presence of other ancillary ligands. nih.gov
Zinc(II) Complexes: Zinc(II) complexes with N-donor ligands are common and have been studied for their structural and spectroscopic properties. mdpi.com The coordination of this compound to a Zn(II) center is anticipated to result in a tetrahedral or distorted tetrahedral geometry. The complexation can be monitored by techniques such as NMR, where shifts in the proton and carbon signals of the ligand indicate coordination to the metal ion. mdpi.com
Copper(II) Complexes: Copper(II) complexes exhibit a wide range of coordination geometries, including square planar, square pyramidal, and octahedral. nih.gov The interaction of this compound with copper(II) salts can lead to the formation of mononuclear or polynuclear complexes, depending on the stoichiometry and reaction conditions. scirp.org The nature of the counter-ion can also play a role in the final structure of the complex.
Binding Modes and Coordination Geometries in Transition Metal Complexes
The this compound ligand can adopt several binding modes, leading to various coordination geometries in its transition metal complexes. digitellinc.com The primary binding mode is as a bidentate N,N'-chelate, utilizing the pyridine nitrogen and the adjacent amino group nitrogen to form a five-membered chelate ring.
In some instances, particularly with larger metal ions or in the presence of suitable co-ligands, the second amino group might also coordinate, leading to a tridentate or even a bridging behavior where the ligand links two metal centers. The steric bulk of the m-tolyl group can influence the preferred coordination geometry, potentially leading to distorted structures. digitellinc.com For instance, in octahedral complexes, the ligand can occupy two coordination sites in either a cis or trans arrangement, with the former being more common for bidentate ligands. nih.gov
Electronic and Magnetic Properties of Coordinated Systems
The electronic properties of metal complexes containing this compound are influenced by the nature of the metal ion and the coordination environment. UV-visible spectroscopy is a key technique to probe the electronic transitions within these complexes. researchgate.net Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are often observed, in addition to d-d transitions for transition metals with partially filled d-orbitals.
The magnetic properties of these complexes are dependent on the number of unpaired electrons in the metal center. For instance, Cu(II) complexes, with a d⁹ electronic configuration, are typically paramagnetic and exhibit magnetic moments corresponding to one unpaired electron. nih.gov In contrast, Pd(II) square planar complexes are generally diamagnetic (d⁸, low spin), as are Zn(II) complexes (d¹⁰). Magnetic susceptibility measurements can provide valuable information about the spin state and, in some cases, the presence of magnetic exchange interactions in polynuclear complexes. nih.gov
Redox Behavior of Metal-Diamine Complexes
The redox behavior of metal-diamine complexes, including those with this compound, can be investigated using electrochemical techniques such as cyclic voltammetry. These studies reveal the oxidation and reduction potentials of the metal center and the ligand. The electron-donating or -withdrawing nature of the substituents on the pyridine ring and the diamine can modulate these redox potentials. acs.org
The redox properties are crucial for understanding the potential applications of these complexes in areas such as catalysis and electron transfer reactions. The stability of the complex in different oxidation states is a key factor in its utility for such applications.
Catalytic Activity of Metal-Diamine Complexes in Organic Transformations
Metal complexes containing pyridine-diamine ligands have shown promise as catalysts in a variety of organic transformations. rsc.org For example, palladium complexes are well-known catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The specific structure of the this compound ligand, with its combination of a pyridine ring and amino donors, can provide a stable and electronically tunable environment for a catalytic metal center.
The catalytic activity is influenced by factors such as the lability of co-ligands, the accessibility of the metal center, and the redox properties of the complex. Research in this area would involve screening the catalytic performance of this compound metal complexes in various reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. rsc.org
Computational and Theoretical Chemistry
Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its three-dimensional geometry. For N2-(m-Tolyl)pyridine-2,3-diamine, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can determine the optimized molecular structure, minimizing the total energy of the system. rsc.org
Table 1: Predicted and Experimental Geometric Parameters of Pyridine-2,3-diamine and Related Compounds This table is illustrative and combines experimental data for pyridine-2,3-diamine with expected trends for its tolyl derivative based on general computational principles.
| Parameter | Pyridine-2,3-diamine (Experimental) nih.gov | This compound (Predicted) |
|---|---|---|
| Pyridine (B92270) Ring Intracyclic Angles | 117.50° - 123.03° | Similar range, with minor perturbations due to the tolyl group. |
| C-N (amino) Bond Lengths | Typical single bond lengths. | The C-N bond to the tolyl-substituted amine may exhibit slight elongation or shortening depending on electronic effects. |
| Pyridine-Tolyl Dihedral Angle | N/A | A non-zero angle is expected to minimize steric hindrance, influencing conjugation. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine-2,3-diamine moiety, particularly involving the lone pairs of the nitrogen atoms and the π-system of the pyridine ring. The tolyl group, being an electron-donating group, would likely raise the energy of the HOMO compared to the unsubstituted pyridine-2,3-diamine. The LUMO is anticipated to be distributed over the π-antibonding orbitals of the pyridine ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
Table 2: Conceptual Global Reactivity Descriptors This table illustrates the types of data obtained from HOMO-LUMO analysis. The values are hypothetical and serve as examples.
| Descriptor | Formula | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | - | Higher (less negative) due to the electron-donating tolyl group. |
| LUMO Energy | - | Slightly affected by the substituent. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Expected to be smaller than in pyridine-2,3-diamine, suggesting higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | May be slightly lower, indicating a greater tendency to donate electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Expected to be lower, indicating greater reactivity. |
Time-Dependent DFT (TD-DFT) for Electronic Excitations and Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis spectra). nih.govmdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com
For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations. The π→π* transitions would involve the promotion of an electron from a π-bonding orbital to a π-antibonding orbital within the aromatic system. The n→π* transitions would involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π-antibonding orbital. The presence of the m-tolyl group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent pyridine-2,3-diamine, due to the extension of the conjugated system and the electron-donating effect of the tolyl group.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of a molecule by simulating the movements of its atoms and the flexibility of its structure.
For this compound, a key aspect to investigate with MD would be the rotation around the C-N bond connecting the pyridine and tolyl rings. This rotation would lead to different conformers with varying degrees of planarity and steric hindrance. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules.
Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The way molecules interact with each other is fundamental to their properties in the solid state and in solution. Molecular modeling techniques can be used to study the non-covalent interactions that govern these associations, such as hydrogen bonding and π-stacking.
In the case of this compound, the amino groups can act as hydrogen bond donors, while the nitrogen atoms of the pyridine ring can act as hydrogen bond acceptors. This allows for the formation of a network of intermolecular hydrogen bonds. nih.gov The crystal structure of pyridine-2,3-diamine shows a three-dimensional network connected by N-H···N hydrogen bonds. nih.govnih.gov
Furthermore, the aromatic pyridine and tolyl rings can participate in π-stacking interactions, where the π-electron clouds of adjacent molecules attract each other. researchgate.net In the crystal of pyridine-2,3-diamine, the closest distance between the centroids of two π-systems is approximately 3.9064 Å. nih.gov The presence of the tolyl group in this compound would likely lead to more complex π-stacking arrangements, potentially involving both pyridine-pyridine and pyridine-tolyl interactions.
Rational Design of Derivatives with Tuned Chemical Properties
The insights gained from computational studies can be leveraged for the rational design of new derivatives of this compound with tailored properties. By systematically modifying the chemical structure and computationally predicting the effects of these changes, researchers can guide synthetic efforts toward molecules with desired characteristics.
For example, by introducing different substituents onto the tolyl ring or the pyridine ring, it would be possible to fine-tune the electronic properties of the molecule. Electron-withdrawing groups would be expected to lower the HOMO and LUMO energies and increase the HOMO-LUMO gap, leading to greater stability and altered reactivity. Conversely, additional electron-donating groups could further decrease the HOMO-LUMO gap, potentially enhancing certain electronic or optical properties. Computational screening of a virtual library of such derivatives can efficiently identify promising candidates for specific applications, such as in materials science or as ligands in coordination chemistry.
Applications in Advanced Chemical Synthesis and Technologies
Role as Chemical Building Blocks for Complex Molecular Architectures
The foundational importance of N2-(m-Tolyl)pyridine-2,3-diamine lies in its utility as a versatile building block for the construction of more complex molecular architectures. The presence of two distinct amino groups with different reactivities allows for sequential and selective chemical transformations. The parent compound, 2,3-diaminopyridine (B105623), is itself a crucial intermediate in the synthesis of a variety of heterocyclic compounds. orgsyn.orgguidechem.comchemicalbook.com The synthesis of 2,3-diaminopyridine can be achieved through several methods, including the reduction of 2-amino-3-nitropyridine (B1266227) or through a multi-step process starting from the more readily available 2-aminopyridine (B139424). orgsyn.orgresearchgate.net
The introduction of the m-tolyl group at the N2 position adds steric and electronic diversity, influencing the reactivity and properties of the resulting molecules. This substitution is key in directing the formation of specific isomers and in fine-tuning the electronic properties of the final products. For instance, N-aryl pyridine-2,3-diamines are precursors to azabenzimidazoles, a class of compounds with significant biological activity. researchgate.net The reaction of these diamines with aldehydes or other electrophiles can lead to the formation of fused heterocyclic systems with diverse applications.
Furthermore, the pyridine (B92270) nitrogen atom and the two exocyclic amino groups can act as coordination sites for metal ions, making this compound and its derivatives valuable ligands in coordination chemistry. nih.gov The ability to form stable complexes with various metals opens up possibilities for creating novel supramolecular assemblies and materials with tailored properties.
Precursors for Organic Dyes and Optoelectronic Components
Aromatic amines are fundamental components in the synthesis of organic dyes and pigments. guidechem.com The chromophoric properties of molecules are often dictated by the presence of extended π-conjugated systems and electron-donating and -withdrawing groups. This compound, with its aromatic and amino functionalities, serves as an excellent precursor for the development of novel colorants. The amino groups can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of azo dyes.
In the realm of optoelectronics, pyridine-containing compounds are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The electron-deficient nature of the pyridine ring, combined with the electron-donating character of the amino groups in this compound, can lead to materials with interesting charge-transport properties. The synthesis of pyrazine (B50134) derivatives with aryleneethynyl substituents has demonstrated the potential of nitrogen-containing heterocycles in enhancing the performance of OLEDs. nih.gov By incorporating this compound into larger conjugated systems, it is possible to modulate the HOMO-LUMO energy gap and influence the emission color and efficiency of the resulting optoelectronic devices. Research in this area focuses on creating materials with improved thermal stability, high quantum yields, and desirable color purity.
Development of Catalysts for Targeted Transformations
The pyridine moiety is a well-established ligand in coordination chemistry and catalysis. nih.govrsc.org The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, and the adjacent amino groups can provide additional coordination sites, forming a stable chelate complex. These metal complexes can exhibit catalytic activity in a variety of organic transformations.
The electronic properties of the ligand, which can be tuned by substituents on the pyridine and aryl rings, play a crucial role in the activity and selectivity of the catalyst. For example, the basicity of the pyridine ligand can influence the catalytic efficiency of palladium(II) complexes in cross-coupling reactions. nih.gov By systematically modifying the structure of the N-aryl-pyridine-2,3-diamine ligand, it is possible to develop catalysts that are highly selective for specific substrates and reactions. The steric bulk introduced by the m-tolyl group can also influence the coordination geometry around the metal center, which in turn can affect the catalytic performance.
Exploration in Sensing and Molecular Recognition Systems
The design of chemosensors for the selective detection of ions and molecules is a rapidly growing area of research. Pyridine-based compounds have shown significant promise as fluorescent and colorimetric sensors. nih.govrsc.org The ability of the pyridine nitrogen and the amino groups to bind to metal ions or anions can lead to a measurable change in the spectroscopic properties of the molecule, such as a shift in the absorption or emission wavelength or a change in color.
For instance, a simple pyridine-based receptor has been shown to selectively detect copper ions through a distinct color change and a "turn-on" fluorescence response. nih.gov Another study demonstrated the use of a pyridine-dicarbohydrazide-based chemosensor for the colorimetric recognition of Cu2+, as well as various anions. rsc.org These examples highlight the potential of the pyridine-diamine scaffold in the development of selective and sensitive chemosensors.
Future Research Perspectives
Development of Asymmetric Synthesis Methodologies
A significant frontier in catalysis is the development of asymmetric reactions, which selectively produce one of two mirror-image enantiomers of a chiral molecule. This is particularly crucial in the pharmaceutical industry, where often only one enantiomer is therapeutically active. N2-(m-Tolyl)pyridine-2,3-diamine is achiral; however, future research could focus on introducing chirality to its structure to create a new class of chiral ligands.
The development of synthetic routes to chiral derivatives of this diamine is a challenging yet promising goal. sigmaaldrich.com Methodologies could be explored to introduce chiral centers, for example, by using chiral auxiliaries or through stereoselective modifications of the pyridine (B92270) or tolyl rings. diva-portal.orgorgsyn.org Once synthesized, these new chiral ligands could be complexed with various transition metals, such as rhodium, iridium, or palladium, to catalyze a range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and cross-coupling reactions. orgsyn.orgyoutube.com The modular nature of the this compound scaffold would allow for systematic tuning of steric and electronic properties to optimize enantioselectivity for specific reactions. diva-portal.org
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The unique electronic properties of the this compound ligand, when coordinated to a metal center, could be harnessed to explore novel reactivity patterns. nih.govjscimedcentral.com A key area of future research will be its application in C–H bond activation, a reaction that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more efficient and atom-economical synthetic routes. acs.org
Metal complexes featuring this ligand could be designed to facilitate the selective activation of specific C–H bonds in various substrates. beilstein-journals.orgacs.org For instance, research could investigate the potential of iridium or rhodium complexes of this compound to catalyze the ortho-C–H activation of pyridines or other heterocycles. acs.org Furthermore, the ligand's ability to act as a redox-active scaffold could be explored, where the ligand itself participates in the electron transfer processes of the catalytic cycle, opening up new mechanistic pathways for challenging transformations. researchgate.net
Advanced In Situ Spectroscopic Monitoring of Reactions
Understanding the mechanism of a catalytic reaction is paramount for its optimization and improvement. Future research will undoubtedly involve the use of advanced in situ spectroscopic techniques to monitor reactions catalyzed by metal complexes of this compound in real-time. youtube.com Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable information about the structure of the active catalyst, the formation of intermediates, and the kinetics of the reaction. nih.govyoutube.comrsc.org
By observing the catalyst under actual operating conditions, researchers can gain a deeper understanding of the reaction mechanism, identify potential catalyst deactivation pathways, and uncover the roles of different species in the catalytic cycle. youtube.comnih.gov For example, in situ spectroscopy could be used to track the coordination of the ligand to the metal center, the binding of substrates, and the formation of key intermediates during a cross-coupling reaction. This detailed mechanistic insight is crucial for the rational design of more efficient and robust catalysts. nih.gov
Integration with Machine Learning for Property Prediction and Reaction Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design and discovery. acs.org Future research on this compound and its derivatives can greatly benefit from these computational tools. ML models can be trained on existing experimental and computational data to predict the catalytic performance of new ligand-metal combinations, significantly accelerating the screening process. umich.eduresearchgate.net
Researchers could build a database of properties for various derivatives of this compound, including their electronic and steric parameters, and correlate this data with their performance in different catalytic reactions. acs.org ML algorithms could then identify complex patterns and relationships that are not immediately obvious to human researchers, guiding the design of new ligands with enhanced activity and selectivity. acs.orgnsf.gov This data-driven approach can help to navigate the vast chemical space of potential catalysts more efficiently, leading to the discovery of novel and highly effective catalytic systems. umich.edu
Design of Next-Generation Ligands for Sustainable Catalysis
The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.org Future research on this compound should be aligned with these principles, focusing on the design of next-generation ligands for sustainable catalysis. researchgate.net This involves considering the entire lifecycle of the catalyst, from the synthesis of the ligand to its application and eventual disposal.
One avenue of research could be the development of catalysts based on earth-abundant and non-toxic metals, such as iron or copper, in combination with this compound. cmu.edu Another important aspect is the design of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, and in environmentally benign solvents like water. cmu.edumdpi.com Furthermore, strategies for catalyst recycling and reuse, for instance, by immobilizing the catalyst on a solid support, would be a key focus. The inherent stability of the pyridine-diamine scaffold could prove advantageous in developing robust and recyclable catalysts. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
